molecular formula C13H18N2O2 B2921720 1-[(4-Methoxyphenyl)amino]cyclopentane-1-carboxamide CAS No. 110817-67-9

1-[(4-Methoxyphenyl)amino]cyclopentane-1-carboxamide

Cat. No.: B2921720
CAS No.: 110817-67-9
M. Wt: 234.299
InChI Key: DHOZLSFGLUUWFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Methoxyphenyl)amino]cyclopentane-1-carboxamide is an organic compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol This compound is characterized by the presence of a cyclopentane ring attached to a carboxamide group and a 4-methoxyphenylamino substituent

Scientific Research Applications

1-[(4-Methoxyphenyl)amino]cyclopentane-1-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs or as a lead compound in drug discovery.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.

Preparation Methods

The synthesis of 1-[(4-Methoxyphenyl)amino]cyclopentane-1-carboxamide typically involves the reaction of 4-methoxyaniline with cyclopentanecarboxylic acid chloride under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-[(4-Methoxyphenyl)amino]cyclopentane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other substituents such as halogens or alkyl groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)amino]cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound may interact with enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

1-[(4-Methoxyphenyl)amino]cyclopentane-1-carboxamide can be compared with other similar compounds, such as:

    1-[(4-Methoxyphenyl)amino]cyclohexane-1-carboxamide: This compound has a cyclohexane ring instead of a cyclopentane ring, which may result in different chemical and biological properties.

    1-[(4-Methoxyphenyl)amino]cyclopropane-1-carboxamide: The presence of a cyclopropane ring in this compound can lead to increased ring strain and different reactivity compared to the cyclopentane analog.

    4-[(4-Methoxyphenyl)amino]butanoic acid: This compound has a butanoic acid backbone instead of a cyclopentane ring, which can affect its chemical behavior and biological activity.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-methoxyanilino)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-11-6-4-10(5-7-11)15-13(12(14)16)8-2-3-9-13/h4-7,15H,2-3,8-9H2,1H3,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOZLSFGLUUWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2(CCCC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.